N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2-methylphenyl group linked to a modified purine core (1,3,9-trimethyl-2,6-dioxo-tetrahydro-1H-purin-8-yl) via a sulfanyl bridge.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-7-5-6-8-11(10)18-12(23)9-26-16-19-13-14(20(16)2)21(3)17(25)22(4)15(13)24/h5-8H,9H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICBPDFQWTZRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of sulfanylacetamides. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its biological activity based on diverse research findings.
The compound's molecular structure and characteristics are critical for understanding its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 421.9 g/mol |
| Molecular Formula | C18H20N5O3S |
| LogP | 2.6393 |
| Polar Surface Area | 66.491 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily mediated through its interaction with various biological targets such as enzymes and receptors. The presence of the trimethylated purine ring suggests potential interactions with adenosine receptors, which are known to play significant roles in various physiological processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- A study on related sulfanylacetamides demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Assays : In vitro studies showed that derivatives of this compound inhibited the proliferation of various cancer cell lines. For example:
- Mechanistic Insights : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and inhibition of cell cycle progression. This was evidenced by increased levels of pro-apoptotic markers in treated cells.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of compounds related to this compound on isolated rat brain synaptosomes. The results indicated that certain derivatives showed lower neurotoxicity compared to caffeine and maintained synaptosomal viability at higher concentrations (up to 100 µM) .
Case Study 2: Inhibition of Enzymatic Activity
The compound was also tested for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The results showed that specific derivatives effectively inhibited MAO-B activity by approximately 40%, suggesting potential therapeutic applications in treating conditions like Parkinson's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Moieties
A comparison of key structural and functional attributes with related compounds is summarized below:
Key Observations :
- Purine Core vs. Non-Purine Scaffolds: The target compound’s purine system distinguishes it from sulfonamides (e.g., ) or peptide-like acetamides (e.g., ). Purine derivatives often exhibit higher affinity for nucleotide-binding enzymes.
- Sulfanyl Linker: The sulfanyl (-S-) bridge in the target compound may confer redox sensitivity compared to sulfonamides (e.g., ) or ether-linked phenoxy groups (e.g., ).
- Agricultural vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
